molecular formula C19H19N3O4 B2887483 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide CAS No. 941923-35-9

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide

Cat. No. B2887483
CAS RN: 941923-35-9
M. Wt: 353.378
InChI Key: GWFCDNNNWMTSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of many cell types. TSPO has been implicated in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. Therefore, DPA-714 has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Molecular Structure and Stability

Research on compounds with structural similarities, such as pyrimidine derivatives, often focuses on understanding their molecular conformation, stability, and how these factors influence their chemical reactivity and potential applications. For instance, studies have shown that pyrimidine derivatives can adopt specific conformations based on the interactions between functional groups, which could be crucial for designing molecules with desired chemical properties for various applications, including materials science and catalysis (Forbes, Beatty, & Smith, 2001).

Antiproliferative Activity

Compounds featuring pyrimidine cores are extensively researched for their biological activities, including their potential antiproliferative effects against various cancer cell lines. For example, certain pyrimidine derivatives have been synthesized and shown to exhibit promising anticancer activities by inhibiting the proliferation of human cancer cell lines, such as colon, lung adenocarcinoma, and gastric cancer cells. This suggests that N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide could also be explored for similar antiproliferative properties (Huang et al., 2020).

Antimicrobial and Insecticidal Applications

Research on pyrimidine and its derivatives has also highlighted their potential in antimicrobial and insecticidal applications. Synthesized compounds based on the pyrimidine structure have been evaluated for their effectiveness against a range of microorganisms and pests, indicating their potential use in developing new antimicrobial agents and insecticides. This line of research underscores the versatility of pyrimidine derivatives in contributing to fields such as agriculture and infectious disease control (Deohate & Palaspagar, 2020).

Mechanism of Action

Target of Action

The primary targets of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide are currently unknown. This compound is part of a larger class of molecules known as pyridopyrimidines , which have been shown to interact with a variety of biological targets.

Mode of Action

Pyridopyrimidines, in general, are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent or non-covalent bonds . The specific interactions of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide with its targets would depend on the nature of these targets.

Biochemical Pathways

Given the diversity of potential targets for pyridopyrimidines , it is likely that this compound could affect multiple pathways

properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-7-6-10-22-17(11)20-12(2)15(19(22)24)21-18(23)13-8-5-9-14(25-3)16(13)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFCDNNNWMTSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.